chemical properties of pentanoic-5,5,5-d3 acid for research
chemical properties of pentanoic-5,5,5-d3 acid for research
Technical Whitepaper: Pentanoic-5,5,5-d3 Acid in Metabolic Tracing and Pharmacokinetics
Executive Summary
Pentanoic-5,5,5-d3 acid (Valeric acid-d3) is a stable isotope-labeled analog of pentanoic acid, characterized by the substitution of three hydrogen atoms with deuterium at the terminal methyl (omega) position.[1][2] This specific isotopologue is a critical tool in metabolic research, serving two primary functions: as a robust internal standard for the quantification of Short-Chain Fatty Acids (SCFAs) via mass spectrometry, and as a mechanistic probe for distinguishing between
Chemical Profile & Specifications
The utility of Pentanoic-5,5,5-d3 acid relies on its high isotopic purity and specific labeling at the thermodynamically stable methyl terminus.
| Property | Specification |
| IUPAC Name | 5,5,5-Trideuteriopentanoic acid |
| Common Name | Valeric acid-d3 |
| CAS Number | 83741-76-8 |
| Molecular Formula | |
| Molecular Weight | 105.15 g/mol (vs. 102.13 g/mol unlabeled) |
| Isotopic Enrichment | |
| Appearance | Colorless, oily liquid |
| pKa | ~4.82 (comparable to unlabeled pentanoic acid) |
| Solubility | Soluble in ethanol, DMSO, DMF; sparingly soluble in water |
Structural Significance: Unlike fully deuterated analogs (Pentanoic-d9), the 5,5,5-d3 analog specifically targets the "tail" of the molecule. This allows the carboxylic acid head group to remain chemically identical to the native substrate during derivatization, while the mass-shifted tail serves as a metabolic tag.
Mechanistic Applications in Research
Metabolic Tracing: The Beta-Oxidation vs. Omega-Oxidation Fork
Pentanoic acid is an odd-chain fatty acid. Its metabolism is a bifurcation point that can be deconvoluted using the 5,5,5-d3 label.
-
Pathway A: Mitochondrial
-Oxidation (Dominant) Pentanoic acid enters the mitochondria and undergoes one cycle of -oxidation.-
Mechanism:[3][4] The C1-C2 fragment is cleaved as Acetyl-CoA.
-
Fate of Label: The remaining C3-C5 fragment becomes Propionyl-CoA . Crucially, the C5 methyl group of pentanoic acid becomes the C3 methyl group of Propionyl-CoA.
-
Result: Pentanoic-5,5,5-d3 yields Propionyl-3,3,3-d3-CoA . This allows researchers to quantify the flux of odd-chain fatty acids into the Krebs cycle (via Succinyl-CoA) without interference from even-chain fatty acid breakdown.
-
-
Pathway B: Microsomal
-Oxidation (Minor/Inducible) CYP450 enzymes (e.g., CYP4A/4F) attack the terminal methyl group.-
Mechanism:[3][4] Hydroxylation of the C5 methyl to form 5-hydroxypentanoic acid.
-
Deuterium Effect:[5][6] The C-D bond is stronger than the C-H bond. Replacing H with D at the reaction site induces a Primary Kinetic Isotope Effect (KIE) (
). -
Result: Use of the 5,5,5-d3 analog can significantly retard this pathway, allowing researchers to "force" flux through
-oxidation or estimate the contribution of -oxidation by measuring the suppression of hydroxylated metabolites.
-
Internal Standard for SCFA Quantification
In microbiome research, quantifying fecal or plasma SCFAs is standard. Pentanoic-5,5,5-d3 is superior to non-physiological internal standards because:
-
Extraction Efficiency: It mimics the lipophilicity of endogenous valeric acid perfectly.
-
Chromatographic Behavior: It co-elutes (or elutes with a slight fronting shift) with the analyte, ensuring it experiences the exact same ionization matrix effects in GC-MS or LC-MS.
-
Mass Separation: The +3 Da shift is sufficient to avoid overlap with the M+1 and M+2 natural isotopes of endogenous pentanoic acid.
Visualization: Metabolic Fate & Analytical Workflow
The following diagram illustrates the divergent metabolic pathways and the analytical strategy for detection.
Caption: Metabolic bifurcation of Pentanoic-5,5,5-d3 acid and analytical workflow for SCFA quantification.
Experimental Protocols
Protocol A: Quantitative Analysis of SCFAs in Biological Samples (GC-MS)
Objective: Quantify pentanoic acid concentration using the d3 analog to correct for extraction losses.
-
Sample Preparation:
-
Aliquot 100
L of plasma or fecal supernatant. -
Spike: Add 10
L of Pentanoic-5,5,5-d3 acid internal standard solution (1 mM in ethanol). -
Acidification: Add 10
L of 1 M HCl to protonate the acid (pKa ~4.8), driving it into the organic phase.
-
-
Extraction:
-
Add 500
L of diethyl ether or ethyl acetate. Vortex vigorously for 1 min. -
Centrifuge at 10,000 x g for 5 min. Transfer the organic (upper) layer to a fresh glass vial.
-
-
Derivatization (Recommended: TBDMS):
-
Why: Free fatty acids tail badly on GC columns. TBDMS (tert-butyldimethylsilyl) esters are stable and sensitive.
-
Add 50
L MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) + 1% TBDMSCl. -
Incubate at 60°C for 30 mins.
-
-
GC-MS Analysis:
-
Column: HP-5ms or equivalent (30m x 0.25mm).
-
Mode: Selected Ion Monitoring (SIM).
-
Target Ions (M-57 fragment):
-
Endogenous Pentanoic-TBDMS: m/z 159.
-
Pentanoic-5,5,5-d3-TBDMS: m/z 162.
-
-
Calculation: Calculate ratio of Area(159)/Area(162). Apply standard curve.
-
Protocol B: Probing Kinetic Isotope Effects (KIE)
Objective: Determine if pentanoic acid metabolism is rate-limited by C-H bond cleavage at the
-
Incubation: Incubate liver microsomes with NADPH and substrate.
-
Group A: Unlabeled Pentanoic Acid (100
M). -
Group B: Pentanoic-5,5,5-d3 Acid (100
M).[2]
-
-
Measurement: Monitor the disappearance of substrate or appearance of 5-hydroxypentanoic acid over time (0, 5, 15, 30 min).
-
Calculation:
-
Plot
vs. time to determine rate constants ( ). -
Calculate KIE =
. -
Interpretation: A KIE > 2 suggests the C-H bond cleavage is the rate-determining step, implicating CYP450 involvement.
-
Safety & Handling
-
Storage: Store at -20°C. The compound is stable for >2 years if protected from moisture.
-
Volatility: Pentanoic acid is volatile. Avoid prolonged evaporation steps under nitrogen stream; use a trap or derivatize immediately after extraction.
-
Odor: Has a characteristic unpleasant, "sweaty sock" odor. Handle in a fume hood.
-
Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[2] Wear nitrile gloves and safety goggles.
References
-
Toronto Research Chemicals. Pentanoic-5,5,5-d3 Acid Product Page. Retrieved from
-
TargetMol. Pentanoic Acid-d3 Chemical Properties and Biological Activity. Retrieved from
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12202685 (Pentanoic acid-d3). Retrieved from
- Liebisch, G., et al. (2019). Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry. Journal of Lipid Research. (General protocol reference for SCFA extraction).
- Guengerich, F. P. (2017). Kinetic Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology. (Mechanistic grounding for KIE studies).
Sources
- 1. Pentanoic-5,5,5-d3 Acid, TRC 50 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.nl]
- 2. Pentanoic-5,5,5-d3 acid, 2-(propyl-3,3,3-d3)- | C8H16O2 | CID 159148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. US20220072162A1 - Magnetic resonance imaging drug containing a deuterated natural branched-chain amino acid, and diagnostic method using said drug - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment [mdpi.com]
